1-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride
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Overview
Description
“1-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 1782115-12-1 . It has a molecular weight of 235.66 . The IUPAC name for this compound is 1-(4-(difluoromethoxy)phenyl)cyclopropan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11F2NO.ClH/c11-9(12)14-8-3-1-7(2-4-8)10(13)5-6-10;/h1-4,9H,5-6,13H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a powder . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Characterization
The synthesis of compounds involving cyclopropane structures, such as "1-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride," has been a subject of study for their unique chemical properties and applications. For example, the development of fluorous (S)- and (R)-1-phenylethylamines, which could facilitate the resolution of racemic mixtures through diastereomeric salt formation, highlights the role of similar structures in advancing chiral separation techniques and understanding circular dichroism phenomena (Szabó et al., 2006).
Bioisostere Applications
The difluoromethyl group, akin to the one found in "this compound," has been explored for its bioisostere potential, acting as a lipophilic hydrogen bond donor. It's compared to hydroxyl, thiol, or amine groups, providing insights into designing drugs with improved properties (Zafrani et al., 2017).
Potential Antidepressant Properties
Compounds structurally related to "this compound" have been evaluated for their potential antidepressant properties. Specifically, 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives were synthesized and tested, showing significant activity compared to established antidepressants. Such studies underscore the therapeutic potential of cyclopropane derivatives in psychiatric medicine (Bonnaud et al., 1987).
Cyclopropylation Methods
Innovative methods for the cyclopropylation of phenols and azaheterocycles have been developed, which could be relevant for synthesizing compounds like "this compound." These methods provide strategic pathways for introducing cyclopropyl groups into aromatic compounds, expanding the toolbox for medicinal chemistry applications (Derosa et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely .
properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO.ClH/c11-9(12)14-8-3-1-7(2-4-8)10(13)5-6-10;/h1-4,9H,5-6,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFZEGUJKGJKRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)OC(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1782115-12-1 |
Source
|
Record name | 1-[4-(difluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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